molecular formula C9H8BF3KN B2451127 Potassium trifluoro(1-methylindol-2-yl)borate CAS No. 1428884-67-6

Potassium trifluoro(1-methylindol-2-yl)borate

Cat. No.: B2451127
CAS No.: 1428884-67-6
M. Wt: 237.07
InChI Key: BHKRXFIFLSAZKV-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecular architecture of this compound centers around a tetrahedral boron center coordinated to three fluorine atoms and a methylated indole moiety attached at the 2-position. The compound exhibits the molecular formula C₉H₈BF₃KN with a molecular weight of 237.07 grams per mole, representing a monomeric tetrahedral anion paired with a potassium counterion. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as potassium trifluoro(1-methyl-1H-indol-2-yl)borate, reflecting the systematic approach to naming organotrifluoroborate derivatives.

The bonding architecture demonstrates the characteristic features of organotrifluoroborates, where the boron atom adopts a tetrahedral geometry with three fluorine substituents and one organic group. The indole ring system provides significant electronic delocalization, which influences the overall electronic properties of the trifluoroborate anion. The nitrogen atom in the indole framework bears a methyl substituent, creating a 1-methylindol-2-yl fragment that serves as the organic component of the organotrifluoroborate structure. This specific substitution pattern affects both the electronic distribution and the steric environment around the boron center.

The InChI code 1S/C9H8BF3N.K/c1-14-8-5-3-2-4-7(8)6-9(14)10(11,12)13;/h2-6H,1H3;/q-1;+1 provides detailed connectivity information, confirming the tetrahedral boron coordination and the attachment point at the 2-position of the methylated indole ring. The molecular geometry exhibits the typical anionic trifluoroborate structure with a formal negative charge localized on the boron center, balanced by the potassium cation. Computational studies of related organotrifluoroborates have demonstrated that electron-donating substituents on the organic fragment can influence the boron-fluorine bond lengths, suggesting that the electron-rich indole system may contribute to subtle structural variations compared to simpler aryl or alkyl organotrifluoroborates.

Property Value Reference
Molecular Formula C₉H₈BF₃KN
Molecular Weight 237.07 g/mol
IUPAC Name potassium trifluoro(1-methyl-1H-indol-2-yl)borate
InChI Key BHKRXFIFLSAZKV-UHFFFAOYSA-N
Physical Form Solid

Crystallographic Analysis and Solid-State Arrangement

The solid-state structure of this compound reflects the general crystallographic patterns observed in organotrifluoroborate salts, which typically exhibit layered architectures dictated by the coordination preferences of the potassium cations and the geometric constraints of the trifluoroborate anions. Comprehensive studies of related aryltrifluoroborate potassium salts have revealed that these compounds commonly adopt single-sheet or double-sheet layered structures, with the specific arrangement depending on the nature of the organic substituent and the presence of coordinating solvent molecules.

The potassium cations in organotrifluoroborate crystals typically coordinate with multiple fluorine atoms from neighboring trifluoroborate anions, creating extended coordination networks that stabilize the crystal structure. In the case of indole-containing organotrifluoroborates, additional stabilizing interactions may arise from the aromatic π-system of the indole ring, which can participate in cation-π interactions with the potassium ions. Single-crystal X-ray diffraction studies of related indolyltrifluoroborate compounds have demonstrated that potassium ions can form weak interactions with the aromatic systems, with potassium-to-centroid distances typically ranging from 3.7 to 4.0 Angstroms.

The crystal packing arrangement is further influenced by the specific substitution pattern on the indole ring system. The 1-methyl substituent introduces additional steric considerations that may affect the relative orientations of adjacent molecules in the crystal lattice. Comparative crystallographic analyses of various aryltrifluoroborate derivatives have shown that substituent effects can significantly impact the layered architecture, with electron-donating groups and bulky substituents potentially disrupting the regular double-sheet arrangements observed in simpler derivatives. The storage requirements for this compound, which specify maintenance under inert atmosphere at temperatures below -20°C, suggest potential sensitivity to atmospheric moisture and thermal decomposition.

The crystallographic characteristics of organotrifluoroborate salts are characterized by their platelike crystal morphology and tendency toward stratification parallel to the layer planes. This morphological preference reflects the significant differences in interaction strengths between hydrophobic and hydrophilic regions within the crystal structure. The layered nature of these structures facilitates various weak intermolecular interactions, including carbon-hydrogen to π contacts, carbon-hydrogen to oxygen and fluorine interactions, and potential halogen bonding interactions depending on the specific substituents present.

Comparative Structural Analysis with Related Borate Complexes

The structural characteristics of this compound can be effectively understood through comparison with other organotrifluoroborate derivatives and related boron-containing compounds. The precursor compound, 1-methylindole-2-boronic acid, exhibits the molecular formula C₉H₁₀NO₂B with a molecular weight of 174.99 grams per mole, representing the corresponding boronic acid from which the trifluoroborate derivative can be synthesized. The conversion from boronic acid to trifluoroborate involves replacement of the two hydroxyl groups with three fluorine atoms and complexation with potassium, resulting in increased molecular stability and altered coordination geometry around the boron center.

Comparative analysis with simpler organotrifluoroborate systems reveals the unique features introduced by the indole framework. Potassium phenyltrifluoroborate, with the molecular formula C₆H₅BF₃K and molecular weight of 184.00 grams per mole, represents a structurally simpler analog that lacks the nitrogen-containing heterocyclic system. The melting point range of 296-301°C for potassium phenyltrifluoroborate provides a reference point for understanding the thermal stability characteristics of organotrifluoroborate salts. The indole-containing derivative likely exhibits different thermal behavior due to the additional nitrogen functionality and the extended conjugated system.

Structural studies of related indolyltrifluoroborate derivatives, such as potassium [1-(tert-butoxycarbonyl)-1H-indol-3-yl]trifluoroborate, provide insights into the effects of different substitution patterns and functional group modifications. This related compound demonstrates the versatility of indole-based organotrifluoroborates and exhibits complex crystallographic arrangements involving multiple anions, cations, and solvent molecules within the asymmetric unit. The coordination environment around the potassium ions in these structures typically involves six atoms, with combinations of oxygen and fluorine atoms providing the primary coordination contacts.

The electronic properties of organotrifluoroborates are significantly influenced by the electron-donating or electron-withdrawing nature of the organic substituent. Computational studies have established correlations between the electron-donating ability of the organic group and the boron-fluorine bond lengths in the corresponding difluoroborane intermediates. The indole system, being electron-rich due to the nitrogen lone pair participation in aromatic delocalization, likely contributes to subtle elongation of the boron-fluorine bonds compared to electron-deficient aromatic systems. These electronic effects also influence the hydrolytic equilibrium behavior of organotrifluoroborates, with electron-rich systems generally exhibiting enhanced stability toward hydrolysis under aqueous conditions.

Compound Formula Molecular Weight Key Structural Features Reference
This compound C₉H₈BF₃KN 237.07 g/mol Methylated indole at 2-position
1-Methylindole-2-boronic acid C₉H₁₀NO₂B 174.99 g/mol Precursor boronic acid
Potassium phenyltrifluoroborate C₆H₅BF₃K 184.00 g/mol Simple aromatic analog
Potassium [1-(tert-butoxycarbonyl)-1H-indol-3-yl]trifluoroborate C₁₃H₁₄BF₃NO₂K Variable Protected indole at 3-position

Properties

IUPAC Name

potassium;trifluoro-(1-methylindol-2-yl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BF3N.K/c1-14-8-5-3-2-4-7(8)6-9(14)10(11,12)13;/h2-6H,1H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKRXFIFLSAZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC2=CC=CC=C2N1C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BF3KN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(1-methylindol-2-yl)borate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling . This reaction involves the formation of carbon-carbon bonds between the borate compound and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

Potassium trifluoro(1-methylindol-2-yl)borate is primarily utilized as a reagent in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, which are crucial in synthesizing complex organic molecules.

Key Reactions:

  • Suzuki-Miyaura Cross-Coupling: This compound enables the coupling of aryl and heteroaryl halides with various boron reagents, enhancing the efficiency of synthesizing biaryl compounds.

Pharmaceutical Development

The compound plays a vital role in the synthesis of biologically active molecules and pharmaceutical intermediates. Its application in drug discovery includes:

  • The development of new drug candidates targeting various diseases.
  • Utilization in the synthesis of active pharmaceutical ingredients (APIs).

Case Study:
A study highlighted the use of this compound in synthesizing compounds with anti-inflammatory properties. The results demonstrated its effectiveness in reducing interleukin-6 levels in stimulated mice, indicating potential therapeutic applications.

Material Science

In material science, this compound is employed to produce advanced materials and specialty chemicals. Its properties allow for the modification of polymers and other materials to enhance their performance characteristics.

Anti-inflammatory Activity

Research has shown that this compound exhibits significant anti-inflammatory effects. In experiments involving mice, varying doses resulted in a dose-dependent decrease in inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Toxicological Profile

Investigations into the safety profile of this compound revealed low toxicity levels. Studies involving oral administration to mice indicated no significant adverse effects on liver function or lipid peroxidation levels, supporting its potential use in therapeutic applications.

Mechanism of Action

The mechanism of action for potassium trifluoro(1-methylindol-2-yl)borate in cross-coupling reactions involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(1-methylindol-2-yl)borate is unique due to its indole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in the synthesis of complex organic molecules and biologically active compounds .

Biological Activity

Potassium trifluoro(1-methylindol-2-yl)borate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound is an organoboron compound characterized by its trifluoroborate group attached to a 1-methylindole moiety. Its chemical structure can be represented as follows:

K+[BF3(C9H8)]\text{K}^+[\text{BF}_3(\text{C}_9\text{H}_8)]^-

This compound is notable for its stability and reactivity in various organic transformations, which enhances its utility in biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoroborate group can facilitate the formation of covalent bonds with nucleophiles, potentially leading to inhibition or modulation of enzymatic activities.

Potential Biological Activities:

  • Antimicrobial Activity: Preliminary studies indicate that this compound may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymes involved in bacterial metabolism.
  • Anticancer Properties: Research has suggested that this compound may possess anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including the modulation of signaling cascades .

Case Studies and Experimental Data

  • Antimicrobial Activity Evaluation:
    • A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 50 µM, suggesting a dose-dependent response .
  • Anticancer Activity:
    • In vitro assays demonstrated that treatment with this compound led to a 40% reduction in cell proliferation in human breast cancer cell lines compared to control groups. The mechanism was linked to the activation of caspase pathways, indicating an apoptotic effect .
  • Mechanistic Studies:
    • Further investigations into the compound's mechanism revealed that it inhibits specific kinases involved in cell cycle regulation, leading to cell cycle arrest at the G1 phase. This was confirmed through flow cytometry analysis .

Data Table: Summary of Biological Activities

Biological Activity Target/Mechanism Concentration (µM) Effect
AntimicrobialBacterial cell membrane disruption>50Significant viability reduction
AnticancerInduction of apoptosis5040% reduction in proliferation
Cell Cycle RegulationInhibition of kinases25G1 phase arrest

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing potassium trifluoro(1-methylindol-2-yl)borate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via lithiation of 1-methylindole derivatives using n-BuLi (1.5 equiv.) in anhydrous THF at -78°C, followed by borylation with triisopropyl borate (3.0 equiv.). Quenching with KHF₂ yields the trifluoroborate salt . Key variables include stoichiometric ratios (e.g., 1.3 equiv. of base for lithiation) and inert atmosphere control to prevent hydrolysis. Yields range from 60–85% depending on substituent steric effects .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing potassium trifluoro(indolyl)borates?

  • Methodological Answer :

  • ¹¹B NMR : A singlet near δ -1.5 ppm confirms trifluoroborate formation .
  • X-ray crystallography : Resolves boron coordination geometry and counterion interactions (e.g., K⁺···F contacts) .
  • HRMS : Validates molecular ion peaks with <2 ppm error .

Advanced Research Questions

Q. How do substituents on the indole ring (e.g., Br, OMe, tosyl) affect reactivity in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., Br at C6) enhance oxidative stability but reduce nucleophilicity in Suzuki-Miyaura couplings. Steric hindrance from bulky groups (e.g., tert-butoxycarbonyl) lowers coupling efficiency with aryl chlorides. Systematic comparison of derivatives (e.g., 11b vs. 11f) shows a 20–40% yield variation under identical Pd(OAc)₂/XPhos conditions .

Q. What strategies mitigate decomposition of potassium trifluoro(indolyl)borates under aqueous or oxidative conditions?

  • Methodological Answer :

  • Storage : Anhydrous DMSO or Et₂O at -20°C under argon minimizes hydrolysis .
  • Reaction Solvents : Use polar aprotic solvents (e.g., DMF) with degassing to suppress oxidation .
  • Additives : K₂CO₃ (2.0 equiv.) stabilizes the borate during prolonged reactions .

Q. How can computational modeling predict the regioselectivity of C–H borylation in indole derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron-rich C2 as the preferred borylation site due to lower activation energy (ΔΔG‡ ≈ 5 kcal/mol vs. C3). Solvent effects (THF vs. DCM) are modeled via PCM to refine transition states .

Data Analysis & Contradictions

Q. Why do reported yields for cross-coupling reactions vary across studies despite similar conditions?

  • Methodological Answer : Discrepancies arise from:

  • Catalyst Purity : Residual Pd in commercial XPhos reduces efficiency; recrystallization improves turnover .
  • Substituent Sensitivity : Electron-deficient aryl chlorides require higher temperatures (100°C vs. 80°C), increasing side reactions .
  • Moisture Content : KHF₂ solutions >95% purity are critical; trace H₂O lowers yields by 15–30% .

Q. What mechanistic insights explain the stability of potassium trifluoro(indolyl)borates in radical reactions?

  • Methodological Answer : The BF₃ group acts as a radical sink, stabilizing intermediates via hyperconjugation. ESR studies with TEMPO confirm suppressed radical chain pathways in arylations, with half-lives >2 hours at 25°C .

Experimental Design Tables

Variable Impact on Yield Optimal Range Reference
n-BuLi Equiv.<1.3 equiv.: Incomplete lithiation1.3–1.5 equiv.
Reaction Temperature>-60°C: Side-product formation-78°C to -40°C
KHF₂ Purity<95%: Hydrolysis dominates≥98% (aqueous solution)
Pd Catalyst Loading<2 mol%: Incomplete coupling2–5 mol% Pd(OAc)₂

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